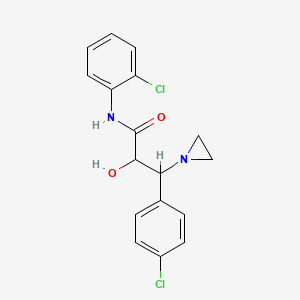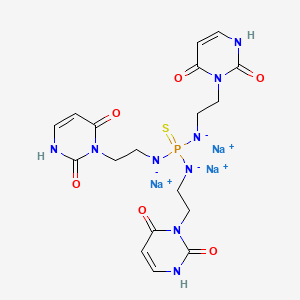
Glumitocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glumitocin is a neurohypophysial hormone that belongs to a family of chemically related hormones, including oxytocin, vasopressin, lysine-vasopressin, vasotocin, mesotocin, and isotocin . These hormones are nonapeptides, consisting of a peptide chain of nine amino acid residues. This compound, specifically, is characterized by the presence of serine at position 4 and glutamine at position 8 in its peptide chain .
Métodos De Preparación
Glumitocin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis of this compound typically involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. Industrial production methods may involve large-scale solid-phase synthesis or recombinant DNA technology to produce the peptide in microbial systems .
Análisis De Reacciones Químicas
Glumitocin, like other neurohypophysial hormones, can undergo various chemical reactions. These include:
Reduction: The disulfide bridge can also be reduced, leading to the formation of free thiol groups.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Glumitocin has several scientific research applications, including:
Mecanismo De Acción
Glumitocin exerts its effects by binding to specific receptors on target cells. These receptors are typically G protein-coupled receptors that activate intracellular signaling pathways upon ligand binding . The binding of this compound to its receptor leads to the activation of phospholipase C, which in turn generates inositol trisphosphate and diacylglycerol. These second messengers trigger the release of calcium ions from intracellular stores, leading to various cellular responses .
Comparación Con Compuestos Similares
Glumitocin is similar to other neurohypophysial hormones, such as oxytocin, vasopressin, lysine-vasopressin, vasotocin, mesotocin, and isotocin . it is unique in its specific amino acid sequence, which includes serine at position 4 and glutamine at position 8 . This unique sequence may confer distinct biological activities and receptor binding properties compared to other related hormones .
Similar compounds include:
Oxytocin: Known for its role in labor and milk ejection.
Vasopressin: Involved in water retention and blood pressure regulation.
Lysine-vasopressin: A variant of vasopressin with lysine at position 8.
Vasotocin: Found in non-mammalian vertebrates and involved in osmoregulation.
Mesotocin: Present in amphibians and reptiles, similar to oxytocin.
These comparisons highlight the diversity and specificity of neurohypophysial hormones in different species and their various physiological roles.
Propiedades
Número CAS |
10052-67-2 |
|---|---|
Fórmula molecular |
C40H62N12O13S2 |
Peso molecular |
983.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-N-(2-amino-2-oxoethyl)pentanediamide |
InChI |
InChI=1S/C40H62N12O13S2/c1-3-19(2)32(51-36(61)24(47-33(58)22(41)17-66)13-20-6-8-21(54)9-7-20)39(64)49-26(16-53)37(62)48-25(14-30(43)56)35(60)50-27(18-67)40(65)52-12-4-5-28(52)38(63)46-23(10-11-29(42)55)34(59)45-15-31(44)57/h6-9,19,22-28,32,53-54,66-67H,3-5,10-18,41H2,1-2H3,(H2,42,55)(H2,43,56)(H2,44,57)(H,45,59)(H,46,63)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)/t19-,22-,23-,24-,25-,26-,27-,28-,32-/m0/s1 |
Clave InChI |
OAQPLDRHJAFJSE-YXEOJCNXSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



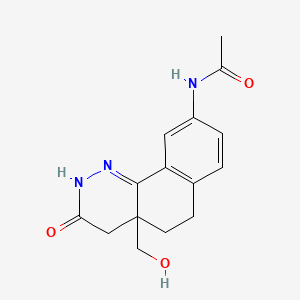
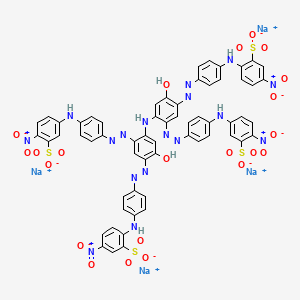
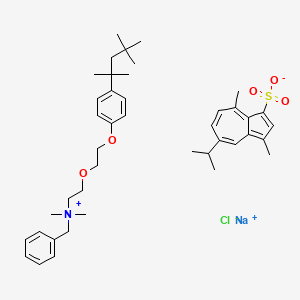
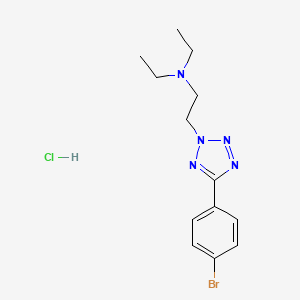
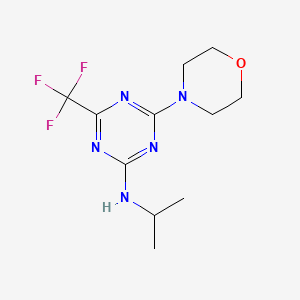
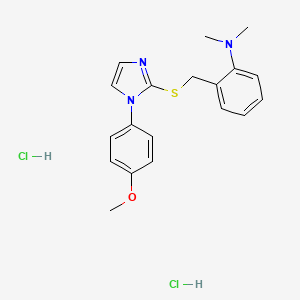
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
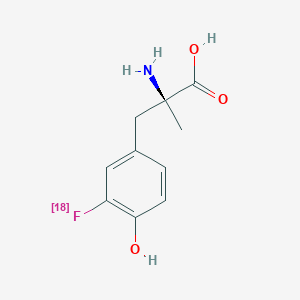
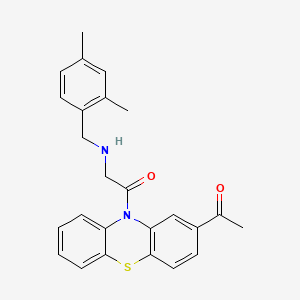
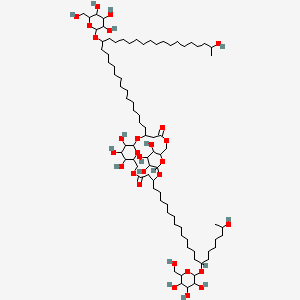
![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
